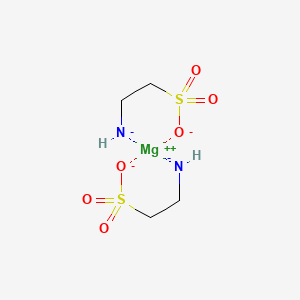

Magnesium taurinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is a mineral supplement that contains approximately 8.9% elemental magnesium by mass . Magnesium taurinate is known for its potential health benefits, particularly in cardiovascular health and as an antioxidant.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Magnesium taurinate can be synthesized by dissolving taurine in water to form a taurine aqueous solution. This solution is then added dropwise to an emulsion of basic magnesium carbonate under heating reflux conditions until the reactants become clear and transparent. The pH of the solution is maintained at 7.5-8.0. The reaction mixture is then subjected to thermal insulation reflux for 0.5-1 hour to complete the reaction. Activated carbon is added to decolorize the solution, followed by decompressing distillation to obtain white bodkin-shaped crystals. The crystals are further cooled to 3-5°C to separate out more crystals, which are then separated and dried to obtain this compound .

Industrial Production Methods

In industrial settings, this compound is produced by mixing magnesia, taurine, water, and acetic acid. The mixture undergoes two successive drying steps, one in a vacuum at 100°C and another with a desiccating solvent, ensuring slow crystallization during cooling to room temperature .

Análisis De Reacciones Químicas

Types of Reactions

Magnesium taurinate primarily undergoes dissociation reactions in the body, where it dissociates into magnesium ions and taurine. This dissociation is crucial for its absorption and bioavailability .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as basic magnesium carbonate and taurine. The reaction conditions include heating reflux, thermal insulation reflux, and pH control .

Major Products Formed

The major product formed from the synthesis of this compound is the compound itself, which is obtained as white bodkin-shaped crystals .

Aplicaciones Científicas De Investigación

Magnesium taurinate has been extensively studied for its potential health benefits. It has shown promise in delaying the onset and progression of cataracts in rats by restoring the lens Ca2+/Mg2+ ratio and lens redox status . Additionally, it has prominent antihypertensive and cardioprotective activity due to its potent antioxidant properties . This compound is also used as a nutritional supplement to improve cardiovascular health .

Mecanismo De Acción

Magnesium taurinate exerts its effects through the dissociation of magnesium and taurine in the body. Magnesium plays a crucial role in lowering cytoplasmic free calcium levels, which directly influences heart and muscle functions . Taurine, on the other hand, exerts various cardioprotective effects . Together, they contribute to the compound’s overall health benefits.

Comparación Con Compuestos Similares

Magnesium taurinate is unique due to its combination of magnesium and taurine, which provides synergistic effects. Similar compounds include:

Magnesium citrate: Known for its high bioavailability and use in treating constipation.

Magnesium glycinate: Well-tolerated and causes minimal side effects, making it suitable for higher doses.

Magnesium malate: Highly bioavailable and well-tolerated.

Magnesium oxide: Commonly used but has lower bioavailability compared to other forms.

This compound stands out due to its specific benefits in cardiovascular health and its antioxidant properties .

Propiedades

Número CAS |

92785-94-9 |

|---|---|

Fórmula molecular |

C4H10MgN2O6S2-2 |

Peso molecular |

270.6 g/mol |

Nombre IUPAC |

magnesium;2-azanidylethanesulfonate |

InChI |

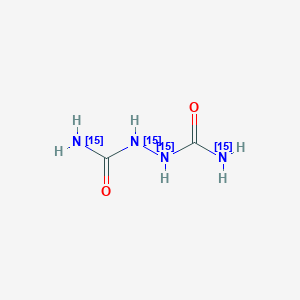

InChI=1S/2C2H6NO3S.Mg/c2*3-1-2-7(4,5)6;/h2*3H,1-2H2,(H,4,5,6);/q2*-1;+2/p-2 |

Clave InChI |

UUZKKIIQTDKBQJ-UHFFFAOYSA-L |

SMILES canónico |

C(CS(=O)(=O)[O-])[NH-].C(CS(=O)(=O)[O-])[NH-].[Mg+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-1-[2-(nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949674.png)

![3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid](/img/structure/B12949732.png)

![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one phosphate](/img/structure/B12949755.png)